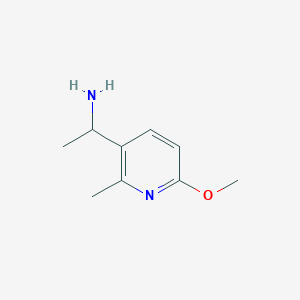
1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives involves condensation reactions, highlighting the role of solvent- and catalyst-free reactions at elevated temperatures. For example, a study detailed the formation of α-diketone compounds through condensation in a solvent- and catalyst-free reaction, converting precursors into desired products under specific conditions (Percino et al., 2007). Such methodologies provide a basis for synthesizing compounds with similar pyridin-3-yl structures.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using techniques such as FT-IR spectroscopy, NMR, and X-ray diffraction. A study demonstrated the co-crystallization of two molecular components in the triclinic space group, revealing intricate details of the molecular arrangement and bonding (Percino et al., 2007). These techniques are crucial for understanding the structural attributes of "1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine".
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal behavior of pyridine derivatives, are pivotal for their application in material science and chemistry. The crystallographic analysis provides insights into the stability and packing of molecules, which are vital for their physical behavior and potential use in crystalline materials.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and solubility, are influenced by the molecular structure and substituents on the pyridine ring. Studies on similar compounds, such as the synthesis and characterization of Schiff bases from pyridine derivatives, reveal the impact of molecular modifications on chemical properties (Bai Linsha, 2015).
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Reactions
1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine and its derivatives have been employed in organic synthesis, particularly in catalysis. For instance, they have been used in the formation of palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins. These complexes contribute to the efficient production of linear and branched esters, demonstrating their importance in industrial organic chemistry (Zulu et al., 2020). Additionally, similar ligands have been involved in the synthesis of nickel(II) complexes, which have shown significant activity as catalysts in ethylene oligomerization processes (Nyamato et al., 2016).
Crystallography and Co-crystal Formation
In the field of crystallography, derivatives of this compound have been used in studies to understand co-crystal formation. These studies have led to the discovery of new compounds through condensation reactions, providing insights into the behavior of such compounds in solvent-free reactions (Percino et al., 2007).
Biological Applications
Derivatives of this compound have also been examined for their potential biological activities. For example, some complexes containing these ligands have shown promising DNA binding properties and nuclease activity, which could be significant in the development of new therapeutic agents (Kumar et al., 2012). Additionally, Schiff bases derived from this compound have been synthesized and tested for antimicrobial and antidiabetic activities, demonstrating their potential in medicinal chemistry (G et al., 2023).
Analytical Chemistry and Material Science
In the realm of analytical chemistry and material science, these compounds have been involved in the synthesis of novel ligands and complexes. Their structural elucidation has been crucial in understanding their properties and potential applications in various fields, including catalysis and material science (Ngcobo et al., 2021).
Eigenschaften
IUPAC Name |
1-(6-methoxy-2-methylpyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(10)8-4-5-9(12-3)11-7(8)2/h4-6H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPQHDLXWFTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

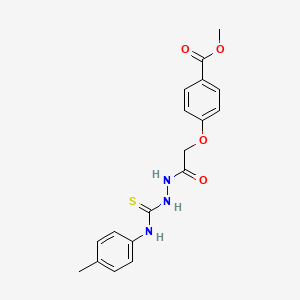
![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
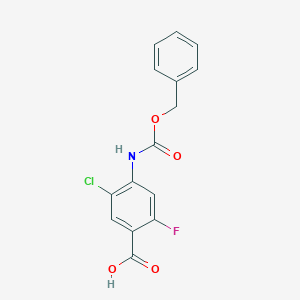

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
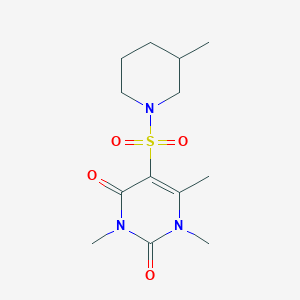
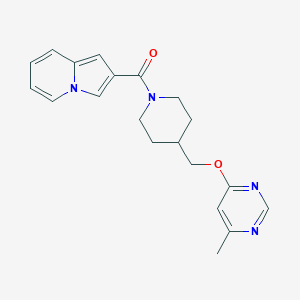
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
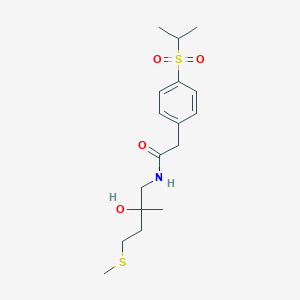
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)